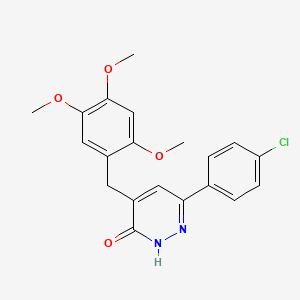

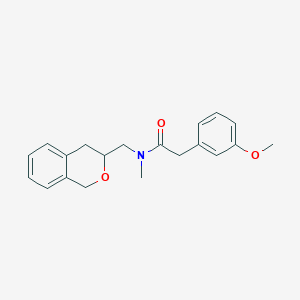

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Aplicaciones Científicas De Investigación

Antitumor Activity

One significant application of related quinoline derivatives in scientific research is their potential as antitumor agents. For instance, a study on anilino-3H-pyrrolo[3,2-f]quinoline derivative highlighted its high antiproliferative activity against cancer cells. This compound operates by intercalating with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, which likely leads to cell death through apoptosis (L. D. Via et al., 2008).

Catalytic Behavior and Synthesis Enhancement

Research on 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone derivatives has led to the development of new catalytic materials. A study demonstrated the preparation of NNN tridentate ligands that, when coordinated with iron(II) and cobalt(II) dichloride, catalyze ethylene reactivity, showcasing potential for industrial applications in polymer synthesis (Wen‐Hua Sun et al., 2007).

Antimicrobial Activity

Derivatives of 2-quinolinyl ethanones have also been investigated for their antimicrobial properties. A novel series incorporating tolyloxyquinoline and pyridine showed potential antibacterial activity, indicating their promise for developing new antimicrobial agents (R. S. Joshi et al., 2011).

Synthesis and Characterization of Intermediates

Spectroscopic Properties and Chemical Analysis

The study of the spectroscopic properties of related compounds has enhanced understanding of their chemical behavior. For instance, research on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents has provided insights into their fluorescence properties, contributing to the field of material science (I. A. Z. Al-Ansari, 2016).

Propiedades

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-17(2)31(28,29)21-10-7-18(8-11-21)15-24(27)26-14-13-20(16-26)30-23-12-9-19-5-3-4-6-22(19)25-23/h3-12,17,20H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPLPJMAUAFPHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)

![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)